N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-17(15-6-4-3-5-7-15)14(2)21(20-13)10-9-19-18(22)16-8-11-23-12-16/h3-7,16H,8-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAXCNMKKUTLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2CCOC2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Potassium carbonate, sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: H-Series Inhibitors
The H-series inhibitors, such as H-89 and H-7 (Figure 3, ), share functional similarities with the target compound, including ethylamine-linked heterocyclic cores and sulfonamide/carboxamide groups. However, critical differences exist:

- Substituent Effects : The 3,5-dimethyl-4-phenyl groups on the pyrazole may enhance steric bulk and hydrophobicity compared to H-89’s p-bromocinnamyl group, which introduces halogen-mediated hydrophobic interactions .
- Linker and Terminal Groups : The oxolane carboxamide in the target compound could confer conformational rigidity and polar surface area, contrasting with the flexible sulfonamide/piperazine groups in H-7 and H-89 .
Physicochemical and Interaction Profiles
- Hydrogen Bonding : The target compound’s carboxamide and pyrazole N-H groups enable hydrogen bonding, a feature critical for target binding. Etter’s graph set analysis suggests that such motifs often form cyclic or chain-like patterns in crystals, influencing solubility and crystallinity.
- Lipophilicity : The lower logP of the target compound (~2.8 vs. ~4.2 for H-89) implies better aqueous solubility, which may enhance pharmacokinetics but reduce membrane permeability.
Biological Activity
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features a pyrazole ring substituted with dimethyl and phenyl groups, linked via an ethyl chain to an oxolane carboxamide moiety. The structural complexity of this compound contributes to its diverse biological activities.
| Component | Description |
|---|---|
| Pyrazole Ring | Contains two methyl groups and a phenyl substituent |
| Ethyl Linker | Connects the pyrazole to the oxolane moiety |
| Oxolane Carboxamide | Provides additional functional properties |
Pharmacological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting key oncogenic pathways such as BRAF(V600E) and EGFR . The specific activity of this compound against these targets remains an area for further investigation.
- Anti-inflammatory Effects : Similar compounds in the pyrazole class demonstrate anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The mechanism often involves blocking pathways that lead to nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production .
- Antimicrobial Properties : Some studies have indicated that pyrazole derivatives can exhibit antibacterial and antifungal activities. For instance, derivatives have shown efficacy against various pathogenic fungi .
Case Study 1: Antitumor Efficacy
A study focusing on a series of pyrazole derivatives revealed that compounds with similar structural motifs demonstrated potent inhibitory activity against BRAF(V600E), a common mutation in melanoma. This highlights the potential of this compound as a candidate for further development in cancer therapy.
Case Study 2: Anti-inflammatory Action
Another research effort evaluated several pyrazole derivatives for their ability to inhibit LPS-induced inflammation in vitro. The results indicated that certain modifications to the pyrazole structure could enhance anti-inflammatory activity, suggesting that this compound may also possess similar effects through structural optimization.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Methyl Substituents | Enhance lipophilicity and receptor binding affinity |
| Phenyl Group | Contributes to selectivity towards certain biological targets |
| Oxolane Moiety | May influence metabolic stability and bioavailability |
Q & A
Q. What are the recommended methods for synthesizing N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide, and what experimental conditions optimize yield?
Synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole core via cyclocondensation of hydrazines with diketones under reflux in ethanol .
- Functionalization of the ethyl linker group through nucleophilic substitution or amidation, requiring pH control (e.g., pH 7–8) and anhydrous conditions to minimize side reactions .
- Final purification via column chromatography using gradients of ethyl acetate/hexane. Yield optimization requires strict temperature control (e.g., 0–5°C during amide coupling) and inert atmospheres .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Spectroscopic Analysis : Use - and -NMR to confirm substituent positions and hydrogen bonding patterns. For example, the oxolane (tetrahydrofuran) carboxamide group shows distinct shifts at δ 3.6–4.2 ppm (protons) and δ 70–80 ppm (carbons) .
- X-ray Crystallography : Employ SHELXL (part of the SHELX suite) for small-molecule refinement. Hydrogen-bonding networks can be analyzed using graph set theory (e.g., Etter’s rules) to verify supramolecular packing .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in ethanol is moderate (~15 mg/mL at 25°C) .
- Stability : Stable at room temperature in dark, dry environments for >6 months. Degrades under UV light (half-life: ~72 hours) or acidic conditions (pH < 4), forming hydrolyzed pyrazole byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Dose-Response Reproducibility : Standardize assays (e.g., MTT for cytotoxicity) using identical cell lines (e.g., MDA-MB-231 for anticancer studies) and solvent controls (DMSO ≤0.1% v/v).
- Metabolic Interference : Pre-treat compounds with liver microsomes to assess metabolite interference. For example, cytochrome P450-mediated oxidation of the oxolane ring may alter activity .
- Data Harmonization : Apply multivariate statistical analysis (e.g., PCA) to isolate variables like impurity profiles (HPLC purity ≥98%) or crystallinity (PXRD) affecting bioactivity .
Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrazole-carboxamide derivatives like this compound?
- Substituent Variation : Systematically modify the 3,5-dimethyl and phenyl groups on the pyrazole core. For instance, replacing methyl with cyclopropyl (as in ) alters steric bulk and logP values.
- Bioisosteric Replacement : Replace the oxolane ring with pyrrolidine () to assess conformational flexibility’s impact on target binding.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with kinases or GPCRs, validated by SPR (surface plasmon resonance) binding assays .
Q. What challenges arise in crystallographic analysis of hydrogen-bonding networks in this compound, and how are they addressed?
- Disorder in Ethyl Linkers : The flexible ethyl group between pyrazole and oxolane may cause crystallographic disorder. Mitigate via slow evaporation crystallization (e.g., ether diffusion into DCM solutions) .
- Weak Hydrogen Bonds : Use high-resolution data (≤0.8 Å) and SHELXL’s restraints (DFIX, DANG) to model weak C–H···O interactions. Graph set analysis (e.g., motifs) identifies recurring patterns .
Q. How can in vivo pharmacokinetic studies be designed to account for this compound’s metabolic liabilities?
- Prodrug Strategies : Mask the carboxamide as an ester to enhance oral bioavailability. Hydrolysis in vivo by esterases releases the active form .
- Metabolite Identification : Use LC-MS/MS to track major metabolites (e.g., hydroxylated pyrazole derivatives) in plasma and urine.
- Toxicokinetics : Monitor liver enzyme markers (ALT/AST) in rodent models, as dimethyl substituents may induce hepatic stress .
Methodological Resources
- Crystallography : SHELX programs (SHELXL for refinement, SHELXD for phase solution) are industry standards for small-molecule analysis .
- Hydrogen-Bond Analysis : Apply Bernstein’s graph set theory to categorize interactions (e.g., intramolecular vs. intermolecular) and predict crystal packing .
- Biological Assays : Reference protocols from and for cytotoxicity, COX inhibition, and apoptosis assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
